molecular formula C20H25N3O2 B13073187 N-{8-azabicyclo[3.2.1]octan-3-yl}-2-oxo-1-(propan-2-yl)-1,2-dihydroquinoline-3-carboxamide

N-{8-azabicyclo[3.2.1]octan-3-yl}-2-oxo-1-(propan-2-yl)-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B13073187
M. Wt: 339.4 g/mol
InChI Key: KVJRSKCVVRBOEU-UHFFFAOYSA-N
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Description

N-{8-azabicyclo[3.2.1]octan-3-yl}-2-oxo-1-(propan-2-yl)-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that features a bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities . The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{8-azabicyclo[3.2.1]octan-3-yl}-2-oxo-1-(propan-2-yl)-1,2-dihydroquinoline-3-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Additionally, desymmetrization processes starting from achiral tropinone derivatives have been reported .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of advanced organic synthesis techniques are likely to be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-{8-azabicyclo[3.2.1]octan-3-yl}-2-oxo-1-(propan-2-yl)-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-(8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-propan-2-ylquinoline-3-carboxamide

InChI

InChI=1S/C20H25N3O2/c1-12(2)23-18-6-4-3-5-13(18)9-17(20(23)25)19(24)22-16-10-14-7-8-15(11-16)21-14/h3-6,9,12,14-16,21H,7-8,10-11H2,1-2H3,(H,22,24)

InChI Key

KVJRSKCVVRBOEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3CC4CCC(C3)N4

Origin of Product

United States

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